molecular formula C10H17N B125843 1-Pyrrolidino-1-cyclohexene CAS No. 1125-99-1

1-Pyrrolidino-1-cyclohexene

Cat. No. B125843
CAS RN: 1125-99-1
M. Wt: 151.25 g/mol
InChI Key: KTZNVZJECQAMBV-UHFFFAOYSA-N
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Description

1-Pyrrolidino-1-cyclohexene (1pych) is a compound that has been studied for its vibrational spectroscopic properties. The experimental infrared and Raman spectra have been reported, providing insights into the molecular vibrations of the compound in the region of 4000-100 cm^(-1). Theoretical studies using density functional theory (DFT) methods have been conducted to analyze the conformational behavior, optimize geometric parameters, and assign normal mode frequencies. The potential energy distribution (PED) and thermodynamics functions have also been examined, along with the highest occupied and lowest unoccupied molecular orbitals (HOMO and LUMO). The angular distribution of the probability density of populations of its conformational isomers has been determined by analyzing the potential energy surface (PES), suggesting that a mixture of envelope and twist conformers is the most stable form of 1pych .

Synthesis Analysis

The synthesis of related pyrrole and pyridine derivatives has been achieved through various methods. For instance, cyclo pyridine pyrrole, a large porphyrin analogue, was synthesized using Suzuki coupling, which is a palladium-catalyzed cross-coupling reaction . Similarly, hybrid cyclo[m]pyridine[n]pyrroles were also synthesized using Suzuki coupling, demonstrating the versatility of this method in constructing complex macrocycles . Another approach involved the reaction between 1,4-dibromo-1,3-butadienes and 2,5-disubstituted pyrroles, catalyzed by palladium and a specific ligand, leading to cyclopenta[c]pyridine derivatives through a ring expansion mechanism .

Molecular Structure Analysis

The molecular structures of compounds related to 1pych have been extensively studied. For example, the macrocycle cyclo pyridine pyrrole exhibits distinct conformations, such as a figure-eight shape and a ruffled planar structure, depending on the degree of protonation and the presence of counteranions . The isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines display effective conformations with the pyridine residues orthogonal to the plane through the bridging cyclohexyl groups, as confirmed by theoretical and crystallographic studies .

Chemical Reactions Analysis

Chemical reactions involving pyrrole and pyridine derivatives have been explored. The formation of pyrroles from simple alkenes was achieved using a one-pot sequential 1,3-dipolar cycloaddition/aromatization reaction sequence, catalyzed by silver and mediated by benzoyl peroxide . This demonstrates the potential for constructing multisubstituted pyrroles through innovative tandem reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 1pych have been characterized through various spectroscopic and computational methods. The photophysics and electrochemical properties of π-conjugated compounds were studied using UV-Vis spectroscopy, photoluminescence, and cyclic voltammetry, revealing interactions between different molecular units and their impact on absorption and emission properties . The vibrational spectroscopic investigation of 1pych itself provided a comprehensive understanding of its vibrational modes and structural parameters, with the B3-LYP DFT method yielding satisfactory results in predicting these properties .

Scientific Research Applications

  • Vibrational Spectroscopic Investigation Infrared and Raman spectra studies of 1-pyrrolidino-1-cyclohexene show its experimental vibrational wavenumbers and structural parameters. Density Functional Theory (DFT) methods provide satisfactory predictions for these properties, with the mixture of envelope and twist conformers being the most stable form (Kaya et al., 2013).

  • Annulation of 2-formyl-2-cyclohexenones 1-Pyrrolidino-1-cyclohexene reacts with 2-formyl-2-cyclohexenones to yield dimethyl-Δ8-octalin-1,6-diones and dimethyl-8-hydroxy-trans-decalin-1,6-diones. The process is highly diastereoselective, offering valuable insights for chemical synthesis (Meyer et al., 1986).

  • Allylic Oxidation Studies Studies on the oxidation of cyclohexene reveal insights into the reaction kinetics and mechanisms involving 1-pyrrolidino-1-cyclohexene as part of the reaction process (Stultz et al., 2000).

  • Crystal Packing Analysis The crystal packing of N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines shows significant interactions involving the cyclohexene component, which is essential for understanding molecular interactions and structures (Lai et al., 2006).

  • Conformation and Polymeric Assembly Research on heterocyclic perhydropyrrolobenzofurans, involving 1-pyrrolidino-1-cyclohexene, explores the conformational aspects and the formation of polymeric assemblies via hydrogen bonds (Yathirajan et al., 2006).

  • Enantioselective Synthesis 1-Pyrrolidino-1-cyclohexene is used in the enantioselective synthesis of alkylpyridine derivatives, highlighting its role in creating chiral chemical structures (Meazza et al., 2017).

  • Synthesis of Hybrid Heterocyclic Systems The compound plays a role in the synthesis of hybrid heterocyclic systems with a furoxanylpyridine core, showcasing its versatility in organic synthesis (Fershtat et al., 2016).

  • Catalytic Applications in Polymerization It is involved in redox-initiated cationic polymerization processes, indicating its potential in polymer science (Onen & Yagcı, 1997).

  • Polyfluorocycloalkenes Reactions Studies on reactions of decafluorocyclohexene with secondary amines, including pyrrolidine derivatives, offer insights into chemical reactions involving fluorine compounds (Powers et al., 1982).

  • Asymmetric Syntheses and Additions 1-Pyrrolidino-1-cyclohexene is used in asymmetric syntheses of cyclohexanone derivatives and in Michael addition reactions, highlighting its role in stereochemistry (Schultz & Harrington, 1991); (Miao & Wang, 2008).

Safety And Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a flammable liquid, skin irritant, eye irritant, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .

properties

IUPAC Name

1-(cyclohexen-1-yl)pyrrolidine
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H17N/c1-2-6-10(7-3-1)11-8-4-5-9-11/h6H,1-5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTZNVZJECQAMBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=CC1)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00150079
Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Molecular Weight

151.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

1-Pyrrolidino-1-cyclohexene

CAS RN

1125-99-1
Record name 1-(1-Cyclohexen-1-yl)pyrrolidine
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Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Record name 1-Pyrrolidino-1-cyclohexene
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Record name N-(Cyclohex-1-en-1-yl)pyrrolidine
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Record name N-(cyclohex-1-en-1-yl)pyrrolidine
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Synthesis routes and methods I

Procedure details

Cyclohexanone (196.3 g) and pyrrolidine (214 g) in benzene (500 ml) were refluxed under nitrogen with a Dean-Stark apparatus, until no more water separated out. The solvents were then evaporated off under nitrogen, and the residual oil was distilled to give 1-(1-pyrrolidinyl)cyclohexene (290 g).
Quantity
196.3 g
Type
reactant
Reaction Step One
Quantity
214 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

1 g of para-toluenesulphonic acid is added to a mixture of 20 mmol of cyclohexanone and 22 mmol of pyrrolidine in 200 ml of dry benzene. The reaction mixture is stirred at reflux until, in the infra-red, the ketone has disappeared, with the enamine concomitantly appearing. The solvent is then evaporated off and the crude residue is purified by distillation in vacuo.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mmol
Type
reactant
Reaction Step One
Quantity
22 mmol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
enamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

A 50 mL round-bottomed flask containing cyclohexanone (3.82 g, 39 mmol) in anhydrous toluene (20 mL) was fitted with a Dean-Stark trap containing 3 Å molecular sieves, reflux condenser and a heating mantle, pyrrolidine (6.00 mL) was added, and the solution heated to reflux for 18 h. The solvent was evaporated and the crude product 1-cyclohex-1-en-1-ylpyrrolidine was used directly for the next reaction. (6.0 g, 102% yield, 95% purity by HPLC). MS(ESI+): 152.3; MS(ESI−): 150.1.
Quantity
3.82 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
100
Citations
MF Kaya, C Parlak, G Keşan, Ö Alver… - Spectrochimica Acta Part A …, 2013 - Elsevier
… 1-Pyrrolidino-1-cyclohexene (1pych) is a pyrrolidine derivative and referred to in the literature by different synonyms such as 1-(1-cyclohexen-1-yl)pyrrolidine, N-cyclohexenylpyrrolidine…
Number of citations: 4 www.sciencedirect.com
M SEKIYA, T MORIMOTO - Chemical and Pharmaceutical Bulletin, 1975 - jstage.jst.go.jp
… —Pheny1benzimidoyl)—1—pyrrolidino—1-cyclohexene (Illa): … 2-(Np—Tolylbenzimidoyl)-1—pyrrolidino-1—cyclohexene (… -Methoxyphenylbenzimidoyl)-1-pyrrolidino-1-cyclohexene (IIIc)…
Number of citations: 6 www.jstage.jst.go.jp
Y Nomura, F Furusaki, Y Takeuchi - Bulletin of the Chemical Society of …, 1970 - journal.csj.jp
… In a similar manner IIb-j were obtained from the corresponding nitrones and 1-pyrrolidino-1cyclohexene. The results are summarized in Table 1. 2,3-Diaryl-4,5-trimethylene-5-…
Number of citations: 7 www.journal.csj.jp
A Rykowski, D Branowska, M Makosza… - Journal of …, 1996 - Wiley Online Library
… The latter compounds react easily with various nucleophiles to afford 5‐substituted 1,2,4‐triazines 7a‐i and with 1‐pyrrolidino‐1‐cyclohexene to form cyano derivative of 5,6,7,8‐…
Number of citations: 44 onlinelibrary.wiley.com
MJ Geier, CM Vogels, A Decken, SA Westcott - Journal of Organometallic …, 2009 - Elsevier
… Hydroborations of 1-pyrrolidino-1-cyclopentene and 1-pyrrolidino-1-cyclohexene were complicated by a competing dehydrogenative borylation pathway. The branched isomer was not …
Number of citations: 26 www.sciencedirect.com
K Shirai, K Fukunishi, D Hou… - Journal of Heterocyclic …, 2000 - Wiley Online Library
… Compounds 4a-c were reacted with 1pyrrolidino-1-cyclohexene in benzene. Two types of products, 5… In the reaction of 4d with 1-pyrrolidino-1-cyclohexene, the corresponding 5 was not …
Number of citations: 4 onlinelibrary.wiley.com
M Zhan, T Zhang, H Huang, Y Xie… - Journal of Labelled …, 2014 - Wiley Online Library
… of 1-pyrrolidino-1-cyclohexene was added to 1 mL of D 2 O. At the beginning, 1-pyrrolidino-1-cyclohexene … of 1-pyrrolidino-1-cyclohexene are water soluble. The 1 H NMR indicated that …
P Jakobsen, SO Lawesson - Tetrahedron, 1968 - Elsevier
… Dilute acidic hydrolysis of 2-phenyl-8-(N-pyrrolidino)perhydrobenzofuran, V, prepared from 1-pyrrolidino-1-cyclohexene, gave 2-(2-hydroxy-2-phenylethyl)cyclohexanone, VIII. …
Number of citations: 11 www.sciencedirect.com
RJ Middleton, SL Mellor, SR Chhabra, BW Bycroft… - Tetrahedron letters, 2004 - Elsevier
… Thus, the α-acylation of cyclohexanone with Boc-Asp-OtBu 4a was performed with the commercially available enamine, 1-pyrrolidino-1-cyclohexene. Following carbodiimide/DMAP-…
Number of citations: 17 www.sciencedirect.com
JW Faller, C Lambert - Tetrahedron, 1985 - Elsevier
… The stereoselective preparation of (RS,SR)-2-(1-methyl-2-butenyl)cyclohexanone from the reaction of 1-pyrrolidino-1-cyclohexene with [CpMo(CO)(NO)(η 3 -1,3-dimethylallyl)]BF 4 …
Number of citations: 44 www.sciencedirect.com

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